molecular formula C20H24N2S B4694769 N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No.: B4694769
M. Wt: 324.5 g/mol
InChI Key: JQYGIHAWFNILDQ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a butylphenyl group attached to the isoquinoline ring system, along with a carbothioamide functional group

Properties

IUPAC Name

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S/c1-2-3-6-16-9-11-19(12-10-16)21-20(23)22-14-13-17-7-4-5-8-18(17)15-22/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGIHAWFNILDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in enhanced oil recovery.

    N,N’-Bis(4-butylphenyl)oxalamide: Used in the synthesis of alternating copolymers.

Uniqueness

N-(4-butylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a diverse range of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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